Stigmastane-3,6-dione

Übersicht

Beschreibung

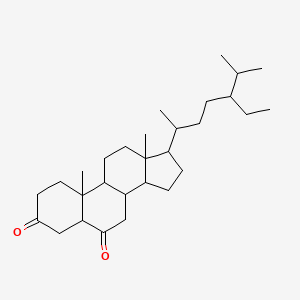

Stigmastane-3, 6-dione belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, stigmastane-3, 6-dione is considered to be a sterol lipid molecule. Stigmastane-3, 6-dione exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmastane-3, 6-dione has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, stigmastane-3, 6-dione is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, stigmastane-3, 6-dione can be found in cereals and cereal products and wheat. This makes stigmastane-3, 6-dione a potential biomarker for the consumption of these food products.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Sterol Derivatives

Stigmastane-3,6-dione serves as a crucial starting material for synthesizing various sterol derivatives. Its unique structural features facilitate the exploration of sterol chemistry, making it valuable for researchers interested in developing new compounds with specific biological activities.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to reduce bacterial growth effectively, which positions it as a candidate for further investigation in the development of antimicrobial agents .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity, particularly in modulating immune responses. In silico studies have indicated that this compound interacts with the nuclear factor-kappa B (NF-kB) pathway, which plays a pivotal role in inflammatory processes .

Medical Applications

Potential Therapeutic Uses

this compound is being investigated for its therapeutic potential due to its antimicrobial and anti-inflammatory properties. Studies have highlighted its effectiveness in modulating multidrug resistance (MDR) in cancer cells, enhancing drug retention and apoptosis induction . This suggests its potential role in cancer treatment protocols.

Industrial Applications

Pharmaceutical Production

Industrially, this compound is utilized in the production of pharmaceuticals that require sterol derivatives. Its unique properties allow it to be integrated into various formulations aimed at treating inflammatory diseases and infections.

Data Tables

Case Studies

-

Multidrug Resistance Modulation

A study investigated the effects of this compound on human MDR1 gene-transfected mouse lymphoma cells. The results indicated that the compound significantly enhanced drug retention and induced apoptosis in a dose-dependent manner, showcasing its potential as an adjunct therapy in cancer treatment . -

In Silico Mechanism of Action

Research utilizing molecular docking techniques revealed that this compound has a strong binding affinity to target proteins involved in inflammation. The study predicted its activity as an immunostimulant and anti-inflammatory agent through interactions with the NF-kB pathway, further supporting its therapeutic potential .

Eigenschaften

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h18-20,22-26H,7-17H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMVBUVVQLUGQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmastane-3,6-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 198 °C | |

| Record name | Stigmastane-3,6-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.